AZ 12216052

Retinal Neurophysiology Synaptic Transmission Excitatory Postsynaptic Currents

AZ 12216052 is the definitive mGluR8 positive allosteric modulator (PAM) for investigations requiring preservation of endogenous glutamate tone. Unlike orthosteric agonists (e.g., (S)-3,4-DCPG), AZ 12216052 enhances receptor signaling only in the presence of endogenous glutamate—producing stimulus-intensity-dependent efficacy critical for retinal ganglion cell electrophysiology and yielding cytoprotection against doxorubicin, irinotecan, and cisplatin in undifferentiated SH-SY5Y neuroblastoma models where orthosteric agonists fail. For anxiety circuit studies, its activity-dependent mechanism provides anxiolytic-like effects (elevated zero maze, acoustic startle) without tonic receptor activation. Researchers studying how endogenous glutamate gates presynaptic inhibition must select this PAM; substitution with orthosteric agonists will generate irreproducible results. Confirm lot-specific CoA before use.

Molecular Formula C19H22BrNOS
Molecular Weight 392.4 g/mol
Cat. No. B605717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ 12216052
SynonymsAZ 12216052;  AZ-12216052;  AZ12216052
Molecular FormulaC19H22BrNOS
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br
InChIInChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22)
InChIKeyQKUYZJOTWYRWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ 12216052: mGluR8 Positive Allosteric Modulator (PAM) with Anxiolytic Activity


AZ 12216052 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8), a Group III GPCR that inhibits glutamate neurotransmission [1]. The compound potentiates the effect of 300 nM endogenous glutamate with an EC50 of 1.0 μM in [35S]GTPγS binding assays using GHEK cells expressing human mGluR8b, and demonstrates no activity at mGluR4-expressing cells . In vivo, acute administration of AZ 12216052 (10 mg/kg) exhibits anxiolytic-like effects in mouse behavioral models [2].

AZ 12216052: Why mGluR8 Allosteric Modulation Cannot Be Substituted by Orthosteric Agonists


mGluR8 can be activated via two distinct pharmacological mechanisms: orthosteric agonists that bind the glutamate site, and positive allosteric modulators (PAMs) that bind a remote site to enhance the receptor's response to endogenous glutamate. These mechanisms produce functionally divergent outcomes that preclude interchangeable use in research applications. AZ 12216052 as a PAM potentiates synaptic responses only in the presence of endogenous glutamate, preserving the spatiotemporal dynamics of neurotransmission [1]. In contrast, the orthosteric agonist (S)-3,4-DCPG directly activates mGluR8 independent of endogenous glutamate release. This mechanistic distinction yields opposite effects on retinal ganglion cell excitatory currents—AZ 12216052 enhances peak currents while (S)-3,4-DCPG reduces them [2]—and differential outcomes in chemotherapeutic-induced neuroblastoma cell damage models [3]. Substitution without accounting for this functional divergence will produce irreproducible or misinterpreted experimental results.

AZ 12216052: Quantitative Differentiation Evidence vs. Orthosteric Agonists and Alternative mGluR8 PAMs


AZ 12216052 vs. (S)-3,4-DCPG: Opposite Functional Effects on Retinal Ganglion Cell Excitatory Currents

In whole-cell voltage-clamp recordings from mouse retinal ganglion cells, AZ 12216052 and the orthosteric mGluR8 agonist (S)-3,4-DCPG produced opposite effects on excitatory currents [1]. AZ 12216052 enhanced the peak excitatory current in ON-, OFF-, and ON-OFF-ganglion cells, whereas (S)-3,4-DCPG reduced OFF-ganglion cell excitatory currents [2]. This demonstrates that PAM and orthosteric activation of the same receptor can yield functionally opposite outcomes in the same neuronal preparation [3].

Retinal Neurophysiology Synaptic Transmission Excitatory Postsynaptic Currents

AZ 12216052 vs. (S)-3,4-DCPG: Differential Chemoprotective Activity in Undifferentiated Neuroblastoma Cells

In undifferentiated SH-SY5Y human neuroblastoma cells, AZ 12216052 partially inhibited cell damage evoked by doxorubicin, irinotecan, or cisplatin. In contrast, the orthosteric agonist (S)-3,4-DCPG showed no protective effect against any of these chemotherapeutic agents [1]. This differential effect was observed consistently across all three chemotherapeutics tested [2].

Neuroblastoma Chemotherapy Toxicity Cell Viability

AZ 12216052 vs. VU6005649: Superior mGluR8 Potency in In Vitro Functional Assays

Among mGluR8 positive allosteric modulators, AZ 12216052 exhibits distinct potency characteristics compared to alternative PAMs. AZ 12216052 potentiates glutamate-induced [35S]GTPγS binding with an EC50 of 1.0 μM . In contrast, VU6005649, a CNS-penetrant mGlu7/8 receptor agonist, shows an EC50 of 2.6 μM for mGluR8 . VU0422288 (ML396), a pan-Group III mGluR PAM, exhibits an EC50 of 108 nM for mGluR8 in calcium mobilization assays but activates mGluR4 (EC50=125 nM) and mGluR7 (EC50=146 nM) with similar potency, conferring broader receptor activity [1]. AZ 12216052 demonstrates no activity at mGluR4-expressing cells .

mGluR8 PAM Potency Comparison Receptor Pharmacology

AZ 12216052: Stimulus-Dependent Modulation in Retinal Circuits with Enhanced Efficacy Under Bright Light

AZ 12216052 exhibits stimulus-intensity-dependent modulation of retinal ganglion cell responses. The allosteric modulator produced stronger effects under bright light stimuli compared to dim light stimuli [1]. This property is consistent with mGluR8 receptors being localized away from glutamate release sites and requiring higher concentrations of endogenous glutamate to be engaged [2]. In contrast, the orthosteric agonist (S)-3,4-DCPG activates the receptor independent of endogenous glutamate, producing effects regardless of stimulus intensity [3].

Retinal Neurophysiology Stimulus-Dependent Modulation Synaptic Gain Control

AZ 12216052: High-Value Research Applications Based on Quantitative Differentiation


Investigating Stimulus-Dependent mGluR8 Modulation in Synaptic Transmission Studies

Researchers studying how endogenous glutamate tone gates presynaptic inhibition should select AZ 12216052 rather than orthosteric agonists. The compound's stimulus-intensity-dependent efficacy—stronger under bright light, weaker under dim stimuli—enables direct interrogation of how variations in endogenous neurotransmitter release recruit mGluR8-mediated modulation. This property, documented in retinal ganglion cell recordings, is inherent to the PAM mechanism and cannot be replicated by orthosteric agonists like (S)-3,4-DCPG, which activate the receptor independent of endogenous glutamate concentration [1].

Chemotherapy-Induced Neurotoxicity Studies in Undifferentiated Cell Models

AZ 12216052 is the appropriate tool compound for evaluating mGluR8-mediated cytoprotection against chemotherapeutic agents in undifferentiated neuroblastoma models. Data demonstrate that AZ 12216052 partially inhibits cell damage induced by doxorubicin, irinotecan, and cisplatin in undifferentiated SH-SY5Y cells, whereas the orthosteric agonist (S)-3,4-DCPG provides no protective effect [2]. Investigators seeking to replicate or extend these findings must use the PAM rather than orthosteric alternatives to observe any protective outcome.

Retinal Circuitry Studies Requiring Enhancement of Ganglion Cell Excitatory Currents

Experiments examining mGluR8 modulation of excitatory transmission in retinal circuits should employ AZ 12216052 when the objective is to enhance—not reduce—ganglion cell excitatory currents. Whole-cell voltage-clamp recordings demonstrate that AZ 12216052 enhances peak excitatory currents in ON-, OFF-, and ON-OFF-ganglion cells, while the orthosteric agonist (S)-3,4-DCPG reduces OFF-ganglion cell excitatory currents [3]. This directional specificity is critical for experimental design and interpretation in retinal neurophysiology.

Anxiolytic Pharmacology Studies Requiring Activity-Dependent mGluR8 Engagement

For anxiety research that aims to probe mGluR8 as a therapeutic target with reduced benzodiazepine-like side effect liability, AZ 12216052 offers an activity-dependent mechanism: it enhances mGluR8 signaling only in the presence of endogenous glutamate. In vivo, acute administration of AZ 12216052 (10 mg/kg) increases time spent in the open arms of the elevated zero maze and reduces acoustic startle response in mice [4]. This activity-dependent profile is mechanistically distinct from direct agonists and positions AZ 12216052 as the preferred tool for studying glutamatergic modulation of anxiety circuits under physiological rather than tonic activation conditions.

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